molecular formula C11H21NO2 B13179625 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid

2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid

Cat. No.: B13179625
M. Wt: 199.29 g/mol
InChI Key: GXNWFQZIAFLAQN-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is a chemical compound with a piperidine ring structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of organic bases and catalysts such as alkali metal halides (e.g., sodium iodide, potassium iodide) and phase transfer catalysts (e.g., tetraalkyl/aryl ammonium halides/hydroxides) .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often utilize novel intermediates and improved reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is unique due to its specific piperidine ring structure and its potential applications in various fields. Unlike some similar compounds, it may offer distinct advantages in terms of its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)propanoic acid

InChI

InChI=1S/C11H21NO2/c1-8(2)12-6-4-10(5-7-12)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14)

InChI Key

GXNWFQZIAFLAQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C(C)C(=O)O

Origin of Product

United States

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